molecular formula C14H18O3 B1425833 Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 154935-59-8

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No. B1425833
M. Wt: 234.29 g/mol
InChI Key: UXBMGCUIXOQESP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds usually involves a hydrogenation reaction. For instance, 1,2,3,4-tetrahydro-1-naphthol is typically synthesized by hydrogenating naphthol under certain conditions using an appropriate catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is C14H18O3 . The molecular weight is 234.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate include a predicted density of 1.209±0.06 g/cm3 and a predicted boiling point of 423.6±38.0 °C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate and its derivatives are primarily involved in chemical synthesis processes aimed at producing complex organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of various tetrahydronaphthalene derivatives through reactions with ethyl cyanoacetate or via specific reduction processes has been reported. These compounds often serve as intermediates in the synthesis of more complex molecules with potential antitumor, antimicrobial, or other biologically relevant activities. The detailed structural analysis of such compounds, including crystal structure determination, supports their potential use in drug discovery and material sciences (Sinyakov et al., 2017), (Liu et al., 2018).

Antimicrobial and Antifungal Properties

Some derivatives of ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have led to the discovery of compounds exhibiting significant inhibition against specific strains of bacteria and fungi, contributing to the search for new antibiotics and antifungal agents. Such research indicates the potential of these compounds in developing new treatments for infectious diseases (Zheng et al., 2021), (Cahyana et al., 2020).

Bioactive Compound Synthesis

The synthesis of bioactive compounds utilizing ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate as a precursor or intermediate is a significant area of research. These compounds have been explored for their cytotoxic activities against cancer cell lines and other pathogenic organisms. The ability to synthesize and characterize these compounds lays the groundwork for the development of novel therapeutic agents (Li et al., 2018).

properties

IUPAC Name

ethyl 2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-17-13(15)10-14(16)8-7-11-5-3-4-6-12(11)9-14/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBMGCUIXOQESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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